molecular formula C9H19NO B3260023 (1-Methoxycycloheptyl)methanamine CAS No. 326487-82-5

(1-Methoxycycloheptyl)methanamine

Cat. No.: B3260023
CAS No.: 326487-82-5
M. Wt: 157.25 g/mol
InChI Key: NCHRTQDYCCCDDN-UHFFFAOYSA-N
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Description

“(1-Methoxycycloheptyl)methanamine” is a cycloalkylmethanamine derivative characterized by a seven-membered cycloheptane ring substituted with a methoxy group at the 1-position and a methanamine moiety.

Properties

IUPAC Name

(1-methoxycycloheptyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHRTQDYCCCDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301502
Record name 1-Methoxycycloheptanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326487-82-5
Record name 1-Methoxycycloheptanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326487-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxycycloheptanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with methanol and ammonia under specific conditions. The process begins with the formation of a methoxycycloheptane intermediate, which is then subjected to aminomethylation to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycycloheptyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, secondary amines, and substituted cycloheptyl derivatives .

Mechanism of Action

The mechanism of action of (1-Methoxycycloheptyl)methanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger signaling pathways that result in the desired biological or chemical outcome .

Comparison with Similar Compounds

Key Structural Features :

  • Cycloheptane backbone : A seven-membered carbon ring, which may confer unique conformational flexibility compared to smaller cycloalkyl systems (e.g., cyclohexane or cyclopentane) .
  • Methoxy group : The electron-donating methoxy substituent at the 1-position could influence electronic properties and reactivity.

However, analogous compounds like cyclohexylmethanamines are synthesized via reductive amination or nucleophilic substitution, followed by confirmation via FTIR, NMR, and elemental analysis . For instance, (hexahydro-1H-pyrrolizin-7a-yl)methanamine (a related pyrrolizidine derivative) is synthesized via nitrile reduction , suggesting possible routes for (1-methoxycycloheptyl)methanamine.

Discrepancies in Data: lists “D0 this compound” with the molecular formula C₅H₉Cl₂NO (Mol. weight 170.04), which conflicts with the expected formula for a seven-membered ring structure. This may indicate a typographical error or mislabeling in the source material .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares this compound with structurally related cycloalkylmethanamines:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference
This compound C₉H₁₇NO* ~155.24* EN300-754710† 7-membered ring, methoxy, primary amine
(1-Methylcyclohexyl)methanamine C₈H₁₅N 125.21 Not provided 6-membered ring, methyl, primary amine
(1-(4-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 69385-29-1 Cyclopropane, 4-chlorophenyl substituent
(1-Methylcyclobutyl)methanamine HCl C₆H₁₃N·HCl 135.64 933722-69-1 4-membered ring, methyl, hydrochloride salt
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 197.23 Not provided Aromatic ring, three methoxy groups

*Inferred from expected structure; †CAS number from , though molecular formula conflicts.

Key Observations :

Cyclobutyl derivatives (e.g., ) are more strained, which may limit stability but enhance reactivity.

Substituent Effects: Methoxy groups (electron-donating) vs. chlorophenyl (electron-withdrawing): The methoxy group in the target compound may enhance solubility compared to lipophilic chlorophenyl analogs .

Amine Functionalization :

  • Primary amines (target compound, ) are more reactive than secondary or tertiary amines, enabling easier salt formation (e.g., hydrochloride in ).

Biological Activity

(1-Methoxycycloheptyl)methanamine is a compound that has garnered interest due to its structural similarity to methenamine, which is known for its antibacterial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound can be synthesized through the reaction of cycloheptanone with methanol and ammonia. Its structure features a cycloheptyl ring, which contributes to its unique chemical properties compared to similar compounds like methenamine and (1-Methylcyclopropyl)methanamine.

The biological activity of this compound is primarily inferred from its similarity to methenamine:

  • Target of Action : The compound is believed to affect biochemical pathways associated with bacterial growth and division, similar to formaldehyde, a hydrolysis product of methenamine.
  • Mode of Action : It may exhibit bacteriostatic activity by producing formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids.
  • Pharmacokinetics : Methenamine's known pharmacokinetics suggest that this compound could also demonstrate rapid antibacterial activity upon administration, although specific data on this compound is limited .

Biological Activity

Research indicates potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Some derivatives are being evaluated for their anticancer activities, although detailed studies are still required to confirm these effects.

Case Studies and Research Findings

A review of existing literature reveals limited but promising findings regarding the biological activity of related compounds:

StudyCompoundDosageDurationFindings
Freeman 6Methenamine mandelate1 g QID25 months25% UTI incidence vs. 86% in placebo
Freeman 7Methenamine mandelate1 g QID2 years9% UTI incidence vs. 40% in placebo (p < 0.001)
Schiotz 11Methenamine hippurate1 g BID5 days2.7% UTI incidence vs. 13.9% in placebo (p = 0.03)

These studies primarily focus on methenamine but provide insights into the potential effectiveness of related compounds like this compound in preventing urinary tract infections (UTIs) and other bacterial infections .

Pharmacological Applications

The pharmacological applications of this compound are still under exploration:

  • Medicinal Chemistry : As a building block in drug development, it may lead to the synthesis of novel therapeutic agents targeting bacterial infections or cancer cells.
  • Industrial Use : The compound is utilized in producing specialty chemicals, indicating its versatility beyond medicinal applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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